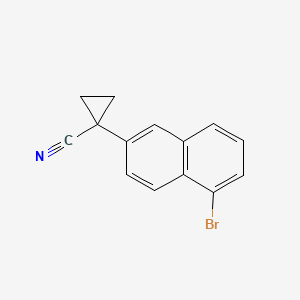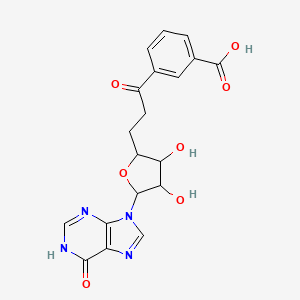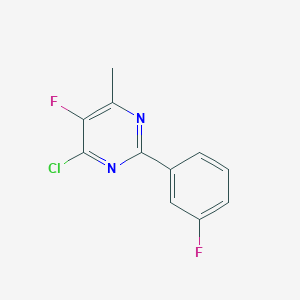
5-Chloro-3-propoxythiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-propoxythiophene-2-carboxylic acid is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Material: The synthesis of 5-Chloro-3-propoxythiophene-2-carboxylic acid typically begins with 3-propoxythiophene.
Chlorination: The thiophene ring is chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Carboxylation: The chlorinated thiophene undergoes carboxylation at the 2-position using carbon dioxide in the presence of a strong base like sodium hydride or n-butyllithium.
Industrial Production Methods
The industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products
Oxidation: 5-Chloro-3-propoxythiophene-2-carboxylic acid can be converted to its corresponding sulfoxide or sulfone.
Reduction: The reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-propoxythiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Material Science: This compound is utilized in the development of organic semiconductors and conductive polymers.
Biological Research: It serves as a biochemical reagent in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-propoxythiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The exact pathways and molecular targets can vary based on the derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-thiophenecarboxylic acid: Similar structure but lacks the propoxy group.
3-Propoxythiophene-2-carboxylic acid: Similar structure but lacks the chloro group.
5-Bromo-3-propoxythiophene-2-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
Uniqueness
5-Chloro-3-propoxythiophene-2-carboxylic acid is unique due to the presence of both the chloro and propoxy groups, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its utility in specific applications, such as targeted drug design or the development of advanced materials.
Eigenschaften
Molekularformel |
C8H9ClO3S |
|---|---|
Molekulargewicht |
220.67 g/mol |
IUPAC-Name |
5-chloro-3-propoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9ClO3S/c1-2-3-12-5-4-6(9)13-7(5)8(10)11/h4H,2-3H2,1H3,(H,10,11) |
InChI-Schlüssel |
ZRGMXRCZBJSPBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(SC(=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI)](/img/structure/B12077569.png)











